molecular formula C16H17N3O2 B10995211 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-methyl-1H-indol-5-yl)acetamide

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-methyl-1H-indol-5-yl)acetamide

Cat. No.: B10995211
M. Wt: 283.32 g/mol
InChI Key: FBCNDHSCDTWWFB-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-methyl-1H-indol-5-yl)acetamide is an organic compound that features both oxazole and indole moieties. These structural motifs are often found in biologically active molecules, making this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-methyl-1H-indol-5-yl)acetamide typically involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Indole Derivative Preparation: The indole moiety can be synthesized via Fischer indole synthesis or other methods.

    Coupling Reaction: The final step involves coupling the oxazole and indole derivatives through an acetamide linkage, often using reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the oxazole ring.

    Reduction: Reduction reactions may target the oxazole ring or the acetamide linkage.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include KMnO4, CrO3, or PCC.

    Reduction: Reducing agents like LiAlH4 or NaBH4 can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used.

Major Products

    Oxidation: Oxidized derivatives of the oxazole ring.

    Reduction: Reduced forms of the oxazole or acetamide groups.

    Substitution: Substituted indole derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology

It may serve as a probe in biological studies to understand the role of oxazole and indole moieties in biological systems.

Medicine

Industry

The compound can be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-methyl-1H-indol-5-yl)acetamide would depend on its specific application. Generally, the oxazole and indole rings can interact with various biological targets, including enzymes and receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both oxazole and indole rings in 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-methyl-1H-indol-5-yl)acetamide makes it unique compared to other compounds with only one of these motifs

Properties

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-methylindol-5-yl)acetamide

InChI

InChI=1S/C16H17N3O2/c1-10-14(11(2)21-18-10)9-16(20)17-13-4-5-15-12(8-13)6-7-19(15)3/h4-8H,9H2,1-3H3,(H,17,20)

InChI Key

FBCNDHSCDTWWFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2=CC3=C(C=C2)N(C=C3)C

Origin of Product

United States

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